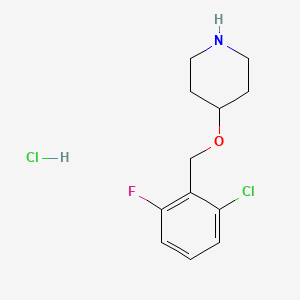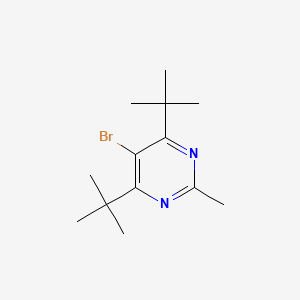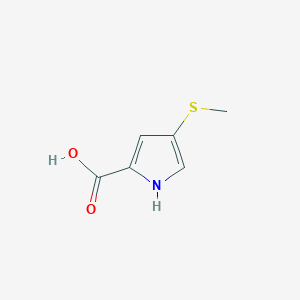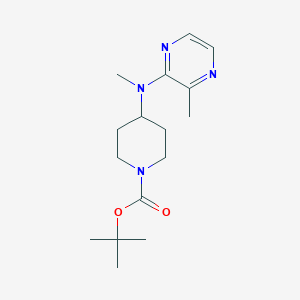
tert-Butyl 4-(methyl(3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(methyl(3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in cancer cell growth and survival.
Wirkmechanismus
Tert-Butyl 4-(methyl(3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate works by binding to the ATP-binding site of BTK, ITK, and TEC kinase, thereby preventing their activity. This leads to the inhibition of downstream signaling pathways that promote cancer cell growth and survival. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that are involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to induce apoptosis in cancer cells, as well as inhibit their growth and proliferation. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of tert-Butyl 4-(methyl(3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate is its specificity for BTK, ITK, and TEC kinase, which makes it a promising candidate for the treatment of various types of cancer. However, one limitation of this compound is its potential toxicity, as it may also inhibit the activity of other kinases that are involved in normal cellular processes. Therefore, further studies are needed to determine the optimal dosage and treatment schedule for this compound.
Zukünftige Richtungen
For the development of tert-Butyl 4-(methyl(3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate include clinical trials to evaluate its safety and efficacy in humans, as well as studies to identify potential biomarkers that may predict response to treatment. In addition, combination therapy with other anticancer agents may be explored to enhance the antitumor activity of this compound. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential role in the treatment of various types of cancer.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 4-(methyl(3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases are involved in the signaling pathways that promote cancer cell growth and survival, and their inhibition by this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
IUPAC Name |
tert-butyl 4-[methyl-(3-methylpyrazin-2-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-12-14(18-9-8-17-12)19(5)13-6-10-20(11-7-13)15(21)22-16(2,3)4/h8-9,13H,6-7,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUFCEFMHYLUNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N(C)C2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(3-Methyl-piperazin-1-yl)-ethyl]-pyrazine hydrochloride](/img/structure/B3229810.png)
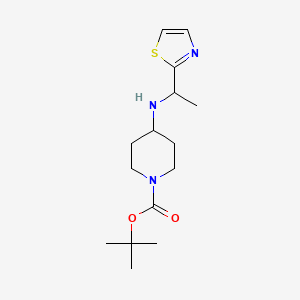
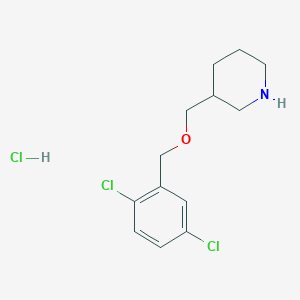
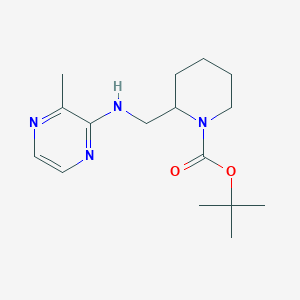
![[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B3229840.png)
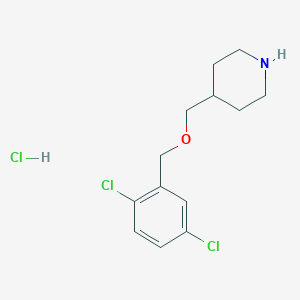
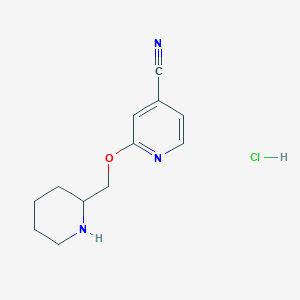
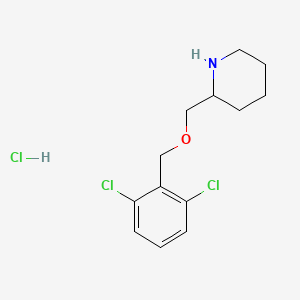
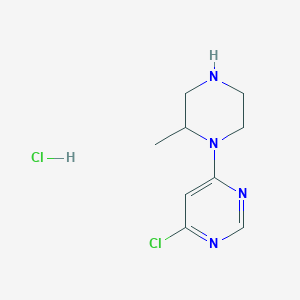
![[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B3229880.png)

